

Confirming the Structure of 2-Nitroaniline Derivatives Using NMR Spectroscopy: A Comparative Guide

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Compound of Interest		
Compound Name:	2-Nitroaniline	
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Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for the unambiguous determination of molecular structures. For researchers and professionals in drug development, confirming the precise structure of substituted **2-nitroaniline** derivatives is critical, as even minor positional changes of functional groups can significantly alter a compound's chemical and biological properties. This guide provides a comparative overview of using NMR spectroscopy for the structural elucidation of **2-nitroaniline** derivatives, supported by experimental data and detailed protocols.

Data Presentation: Comparative NMR Data

The chemical shifts (δ) in both proton (¹H) and carbon-13 (¹³C) NMR spectra are highly sensitive to the electronic environment of each nucleus. The substitution pattern on the benzene ring of a **2-nitroaniline** derivative can be clearly determined by analyzing these shifts and the coupling constants (J) between adjacent protons. The electron-withdrawing nitro group (-NO₂) and the electron-donating amino group (-NH₂) exert distinct effects on the chemical shifts of the aromatic protons and carbons.[1]

The table below summarizes ¹H and ¹³C NMR data for **2-nitroaniline** and several of its methylated derivatives, illustrating how substituent placement influences the spectral data.



Compound	Solvent	¹H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
2-Nitroaniline	CDCl₃	8.12 (d, J=8.0 Hz, 1H), 7.36 (t, J=8.1 Hz, 1H), 6.81 (d, J=8.3 Hz, 1H), 6.70 (t, J=8.0 Hz, 1H), 5.98 (s, 2H, - NH ₂)[2]	149.27, 147.49, 129.94, 120.66, 113.15, 109.03[2]
2-Methyl-3-nitroaniline	DMSO-d₅	7.07 (t, J=8.0 Hz, 1H), 6.93 (d, J=7.9 Hz, 1H), 6.88 (d, J=8.0 Hz, 1H), 5.54 (s, 2H, - NH ₂), 2.07 (s, 3H, - CH ₃)[2]	151.98, 149.07, 127.13, 117.89, 113.97, 111.00, 12.88[2]
4-Methyl-3-nitroaniline	DMSO-d₅	7.15 (d, J=2.4 Hz, 1H), 7.09 (d, J=8.3 Hz, 1H), 6.80 (dd, J=8.2, 2.4 Hz, 1H), 5.55 (s, 2H, -NH ₂), 2.31 (s, 3H, -CH ₃)[2]	149.26, 147.96, 133.07, 119.02, 118.58, 108.21, 18.78[2]
2-Methyl-5-nitroaniline	DMSO-d ₆	7.79 (d, J=2.5 Hz, 1H), 7.56 (dd, J=8.2, 2.4 Hz, 1H), 7.25 (d, J=8.1 Hz, 1H), 5.54 (s, 2H, -NH ₂), 2.16 (s, 3H, -CH ₃)[2]	Not specified in search results

Experimental Protocols

A systematic approach involving one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

- 1. Sample Preparation
- Solubility and Concentration: Dissolve approximately 5-10 mg of the **2-nitroaniline** derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The

Validation & Comparative





chosen solvent should fully dissolve the compound and have residual solvent peaks that do not overlap with analyte signals.[3]

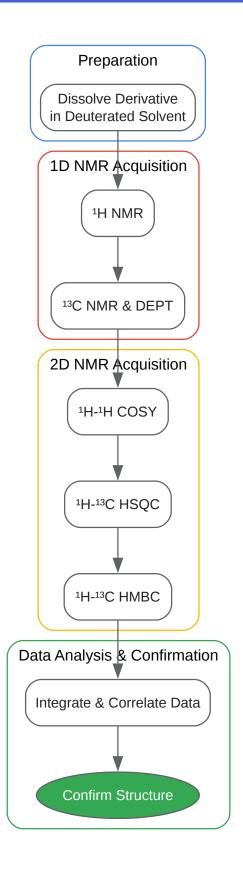
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4] Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at δH = 7.26 ppm; DMSO-d₆ at δH = 2.50 ppm).[5]
- Filtration: Transfer the solution to a 5 mm NMR tube, filtering if necessary to remove any particulate matter.
- 2. NMR Data Acquisition A standard suite of experiments performed on a 400 MHz or higher field spectrometer is recommended.
- ¹H NMR (1D): This is the initial and most informative experiment. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.[6]
- ¹³C NMR (1D): This experiment identifies all unique carbon atoms in the molecule. ¹H-decoupled spectra are standard, where each carbon signal appears as a singlet.[6]
- DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH₂ signals appear as negative peaks, while CH and CH₃ signals are positive.
- COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. It is crucial for identifying adjacent protons in the aromatic ring system.[6]
- HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment maps protons to the carbon atoms they are directly attached to, showing ¹J-C-H correlations.[7][8] It is highly effective for assigning the protonated carbons in the molecule.
- HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons over two to three bonds (²J-C-H and ³J-C-H). It is invaluable for piecing together the carbon skeleton and confirming the positions of substituents and quaternary carbons.[8]



Visualization of Experimental Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for structure confirmation and the key correlations used in the analysis.





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NMR Structure Elucidation Workflow



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